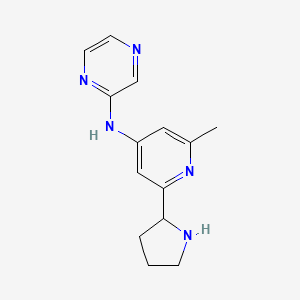(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine
CAS No.: 1361118-52-6
Cat. No.: VC2706383
Molecular Formula: C14H17N5
Molecular Weight: 255.32 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1361118-52-6 |
|---|---|
| Molecular Formula | C14H17N5 |
| Molecular Weight | 255.32 g/mol |
| IUPAC Name | N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine |
| Standard InChI | InChI=1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19) |
| Standard InChI Key | WYZPLCAFWAWGJX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3 |
| Canonical SMILES | CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3 |
Chemical Structure and Properties
(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine features a distinctive structure with multiple nitrogen-containing heterocycles, making it attractive for various applications. The compound consists of a 2-methylpyridine ring with a pyrrolidin-2-yl substituent at position 6 and a pyrazin-2-yl-amine group at position 4.
| Property | Value |
|---|---|
| CAS Number | 1361118-52-6 |
| Molecular Formula | C14H17N5 |
| Molecular Weight | 255.32 g/mol |
| IUPAC Name | N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine |
| Standard InChI | InChI=1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19) |
| Standard InChIKey | WYZPLCAFWAWGJX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3 |
| PubChem Compound ID | 66509300 |
The compound's unique structure allows for multiple points of interaction with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions, contributing to its potential biological activity.
| Potential Target | Structural Feature Involved | Possible Therapeutic Areas |
|---|---|---|
| Checkpoint Kinase 1 (CHK1) | Pyrazin-pyridin-amine scaffold | Cancer treatment, particularly in combination therapy |
| Adenosine A2A Receptors | Pyrazine moiety | Neurological disorders, inflammation |
| Other Kinases | Multiple nitrogen-containing heterocycles | Various signaling pathways in disease |
Comparison with Similar Compounds
Several structurally related compounds provide insights into the potential properties and applications of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine.
Pyrimidinyl Analogs
The compound 4,6-dimethyl-N-[2-methyl-6-[(2S)-pyrrolidin-2-yl]pyridin-4-yl]pyrimidin-2-amine (MW: 283.37 g/mol) represents a close structural analog, differing only in the replacement of the pyrazinyl group with a dimethylpyrimidinyl group . This subtle structural variation could lead to differences in biological activity, stability, and physicochemical properties.
Complex Pyrazine-Containing Compounds
More complex analogs like 3-chloro-6-[5-chloro-2-[(4-pyrrolidin-1-ylcyclohexyl)amino]pyridin-4-yl]-N-(oxan-4-ylmethyl)pyrazin-2-amine incorporate additional functional groups and structural features while maintaining the core pyridinyl-pyrazinyl connection . These compounds often target specific biological pathways and can provide valuable insights into structure-activity relationships relevant to (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine.
Comparative Analysis Table
| Compound | Structural Difference from Target | Potential Impact on Properties |
|---|---|---|
| 4,6-dimethyl-N-[2-methyl-6-[(2S)-pyrrolidin-2-yl]pyridin-4-yl]pyrimidin-2-amine | Pyrazinyl → Dimethylpyrimidinyl | Altered hydrogen bonding pattern; different electronic properties |
| 3-chloro-6-[5-chloro-2-[(4-pyrrolidin-1-ylcyclohexyl)amino]pyridin-4-yl]-N-(oxan-4-ylmethyl)pyrazin-2-amine | Additional substituents; different connectivity | Enhanced lipophilicity; more complex binding profile |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Different heterocyclic core structure | Different electronic properties; altered biological activity |
Future Research Directions
Despite its promising structural features, (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine requires further investigation in several key areas:
Synthetic Optimization
Development of efficient and scalable synthetic routes is essential for further exploration of this compound. Research should focus on:
-
Optimizing reaction conditions to improve yields
-
Developing more environmentally friendly synthetic approaches
-
Exploring one-pot methodologies to simplify the synthesis
-
Investigating stereoselective synthesis if the pyrrolidine stereocenter is important for activity
Biological Activity Profiling
Comprehensive biological screening would provide valuable insights into the compound's potential therapeutic applications:
-
Kinase inhibition assays, particularly focusing on CHK1
-
Adenosine receptor binding studies
-
Cell-based assays to determine effects on proliferation, apoptosis, and other cellular processes
-
In vivo studies in appropriate disease models
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could lead to improved properties:
-
Exploring the effects of different substituents on the pyridine ring
-
Investigating the impact of pyrrolidine stereochemistry on activity
-
Testing alternative heterocyclic systems in place of pyrazine
-
Optimizing the linking groups between the heterocycles
Analytical Methods for Characterization
Proper characterization of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine is essential for ensuring its identity and purity for research purposes.
Spectroscopic Methods
Various spectroscopic techniques can be employed for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the compound, particularly regarding the connectivity of the heterocyclic systems.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular formula and provide fragmentation patterns characteristic of the compound.
-
Infrared Spectroscopy: IR can identify characteristic functional groups, particularly the N-H stretching of the amine linkage.
Chromatographic Methods
Chromatographic techniques are vital for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and detecting potential impurities.
-
Thin Layer Chromatography (TLC): Can be used for monitoring reactions and initial purity assessments.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume